

# A Comparative Guide to the Metabolic Effects of (-)-SHIN1 and (+)-SHIN1

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Compound of Interest		
Compound Name:	(-)-SHIN1	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the enantiomers of the serine hydroxymethyltransferase (SHMT) inhibitor, SHIN1. The biologically active enantiomer, (+)-SHIN1, is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT. In stark contrast, (-)-SHIN1 is its inactive counterpart, frequently utilized as a negative control in experimental settings to demonstrate the stereospecificity of the active compound's effects.[1]

(+)-SHIN1's inhibition of SHMT disrupts one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids essential for cell proliferation, making it a compound of significant interest in cancer research.[1][2] This guide summarizes the quantitative data, details the experimental protocols for key assays, and provides visual diagrams of the affected signaling pathways and experimental workflows.

### **Data Presentation**

The following tables provide a quantitative comparison of the biochemical and cellular activities of (+)-SHIN1 and (-)-SHIN1.

Table 1: Biochemical Inhibitory Activity



Target	(+)-SHIN1 IC50 (nM)	(-)-SHIN1 IC50
Human SHMT1	5[1][2][3][4]	Inactive[1]
Human SHMT2	13[1][2][3][4]	Inactive[1]

Table 2: Cellular Growth Inhibition

Cell Line	Cancer Type	(+)-SHIN1 IC50 (nM)	(-)-SHIN1 Effect
HCT-116	Colon Cancer	870[1][5][6]	No significant effect up to 30 μM[1][5]
HCT-116 (SHMT2 knockout)	Colon Cancer	< 50[3]	Not reported
8988T	Pancreatic Cancer	< 100[3][5]	Not reported

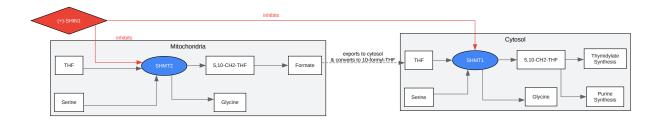
## Mechanism of Action: Targeting One-Carbon Metabolism

(+)-SHIN1 exerts its biological effects by competitively inhibiting SHMT1 and SHMT2, thereby blocking the conversion of serine to glycine and the concurrent production of 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF).[2] This disruption of one-carbon flux leads to a depletion of downstream metabolites critical for cellular proliferation, including purines and thymidylate.[2] Metabolomic studies have demonstrated that treatment with (+)-SHIN1 leads to the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.[2] Conversely, (-)-SHIN1 does not produce these metabolic changes, highlighting its lack of ontarget activity.[1][5]

The on-target activity of (+)-SHIN1 is further confirmed by rescue experiments. The addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor in certain cell lines.[1][5] However, in some cancer cells, such as diffuse large B-cell lymphoma, which have defective glycine import, formate addition can paradoxically potentiate the effects of (+)-SHIN1 due to an exacerbation of glycine deficiency.[7]



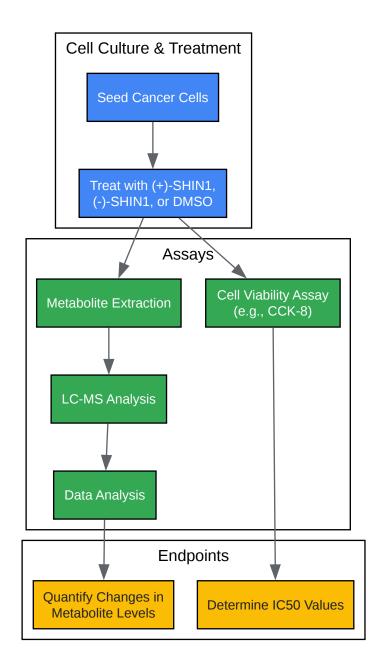
# Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of (+)-SHIN1 inhibition of one-carbon metabolism.





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